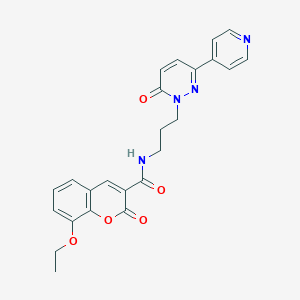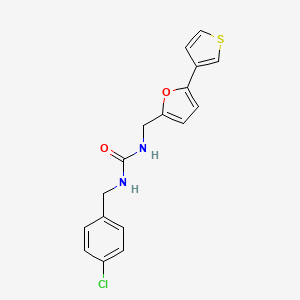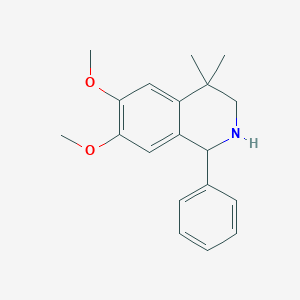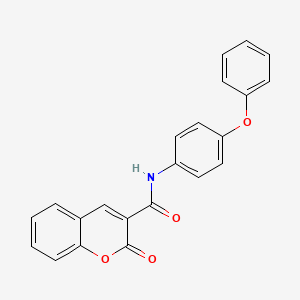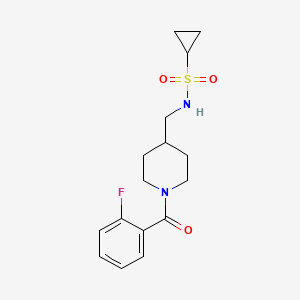
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)cyclopropanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)cyclopropanesulfonamide” is a chemical compound with the molecular formula C16H21FN2O3S. It has a molecular weight of 340.41. The compound contains a piperidine ring, which is a common structure in many pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, piperidine derivatives are often synthesized using various intra- and intermolecular reactions . The synthesis of such compounds is an important area of organic chemistry due to their wide range of biological activities .Molecular Structure Analysis
The compound contains a piperidine ring, a cyclopropane ring, and a sulfonamide group. Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms . The presence of these functional groups could influence the compound’s reactivity and biological activity.科学的研究の応用
Selective 5-HT7 Receptor Antagonists
Research indicates that N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines, including compounds structurally related to N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)cyclopropanesulfonamide, can be a strategy for designing selective 5-HT7 receptor ligands. These compounds could offer potential therapeutic applications for CNS disorders due to their distinct antidepressant-like and pro-cognitive properties demonstrated in vivo in mice and rats (Canale et al., 2016).
Cyclin-Dependent Kinase Inhibitors
The modification of beta-piperidinoethylsulfides, which shares structural motifs with this compound, has been shown to produce compounds that inhibit cyclin-dependent kinase CDK2. This class of inhibitors has implications in cancer therapy, offering a method for controlling cell cycle progression and tumor growth (Griffin et al., 2006).
Enantioselective Cycloadditions
Compounds structurally related to this compound have been utilized in enantioselective [4 + 2] cycloaddition reactions to create sulfamidate-fused 2,6-disubstituted piperidin-4-ones. These reactions have relevance in the synthesis of complex organic molecules, potentially leading to the development of new drugs with improved therapeutic profiles (Liu et al., 2013).
Fluorine-18 Labeling for PET Imaging
The introduction of fluorine-18 into derivatives of this compound has been explored for potential use in PET imaging. This research aims to develop novel radioligands for imaging specific receptors or enzymes in the brain, providing valuable tools for diagnosing and studying neurological disorders (Lang et al., 1999).
作用機序
Target of Action
Similar compounds with a piperidin-4-yl structure have been found to exhibit affinity for serotonergic and dopaminergic receptors . These receptors play crucial roles in the regulation of mood, cognition, and motor control.
Mode of Action
Compounds with similar structures have been found to interact with their targets, such as serotonergic and dopaminergic receptors, leading to changes in neurotransmitter levels and neuronal activity .
Biochemical Pathways
Given its potential interaction with serotonergic and dopaminergic receptors, it may influence pathways related to neurotransmission, including the serotonin and dopamine pathways .
Result of Action
If it does interact with serotonergic and dopaminergic receptors, it could potentially alter neurotransmitter levels and neuronal activity, leading to changes in mood, cognition, and motor control .
特性
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3S/c17-15-4-2-1-3-14(15)16(20)19-9-7-12(8-10-19)11-18-23(21,22)13-5-6-13/h1-4,12-13,18H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNCBHXSOPZREX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
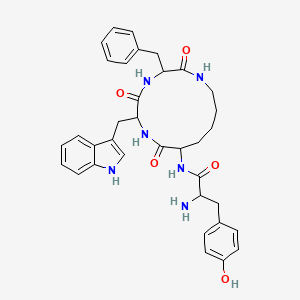
![5-[(3-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one](/img/structure/B2781948.png)
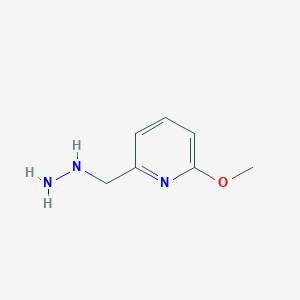
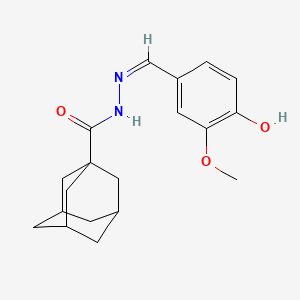
![3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-6-[(4-nitrophenyl)sulfanyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2781951.png)
![4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-butyric acid](/img/structure/B2781952.png)
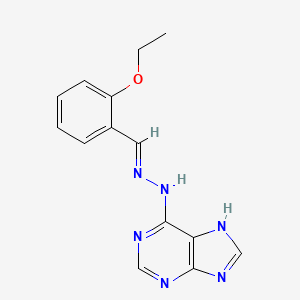
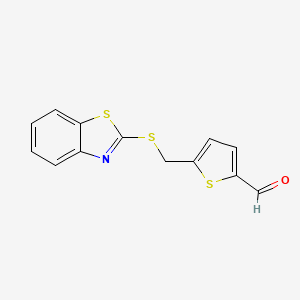
![5-(1-benzofuran-2-carbonyl)-13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2781957.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2781960.png)
